molecular formula C3H5N3S B2849325 1-Methyl-1h-1,2,3-triazole-5-thiol CAS No. 36811-20-8

1-Methyl-1h-1,2,3-triazole-5-thiol

Cat. No.: B2849325
CAS No.: 36811-20-8
M. Wt: 115.15
InChI Key: KKBQCPSZYHWNAM-UHFFFAOYSA-N
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Description

1-Methyl-1h-1,2,3-triazole-5-thiol: is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Mechanism of Action

Target of Action

3-Methyl-2H-Triazole-4-Thione, like other triazole derivatives, is capable of binding in the biological system with a variety of enzymes and receptors . Triazole compounds are known to interact with enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . They also exhibit antimicrobial, anticancer, and antitubercular activities .

Mode of Action

Triazole derivatives are known to inhibit enzymes by making specific interactions with different target receptors . For instance, some triazole derivatives have been found to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics .

Biochemical Pathways

Triazole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they can inhibit the activity of enzymes, leading to downstream effects on various biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on related triazole derivatives . These studies typically involve the analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which impact the bioavailability of the compound.

Result of Action

Triazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and antitubercular effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.

Action Environment

The action of 3-Methyl-2H-Triazole-4-Thione, like other triazole derivatives, can be influenced by environmental factors. For instance, the efficacy of triazole derivatives as antimicrobial agents can be affected by the presence of drug-resistant bacteria . Additionally, the stability of these compounds can be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1h-1,2,3-triazole-5-thiol typically involves the reaction of thiosemicarbazide with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the cyclization of N-acylthiosemicarbazides under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1h-1,2,3-triazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1-Methyl-1h-1,2,3-triazole-5-thiol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal activities. It has shown promise in inhibiting the growth of various bacterial and fungal strains .

Medicine: Medicinally, this compound derivatives are explored for their potential as anticancer, antiviral, and anti-inflammatory agents. They are also investigated for their ability to inhibit specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the formulation of agrochemicals and as a corrosion inhibitor in metal protection .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1h-1,2,3-triazole-5-thiol is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and biological activities make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

3-methyl-2H-triazole-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-6-3(7)2-4-5-6/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLWQFFKGPZLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)C=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36811-20-8
Record name 1-methyl-1H-1,2,3-triazole-5-thiol
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